“3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid” is an organic compound that belongs to the class of aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
The synthesis of such compounds often involves the use of cyanuric chloride, which gives several variants of 1,3,5-triazine derivatives . These compounds can be prepared by conventional methods or by using microwave irradiation, which can yield the desired products in less time and with higher purity .
The molecular structure of “3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid” can be represented by the InChI code: 1S/C12H11N3O2/c1-8-5-6-13-12(14-8)15-10-4-2-3-9(7-10)11(16)17/h2-7H,1H3,(H,16,17)(H,13,14,15)
. This indicates that the compound has a molecular weight of 229.24 .
The reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, is a significant aspect of the chemical reactions involving this compound .
The compound is a powder in its physical form . It has a molecular weight of 229.24 . The storage temperature and other specific physical and chemical properties are not explicitly mentioned in the available resources.
3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid is a compound that falls under the category of organic molecules, specifically classified as an aminobenzoic acid. This compound features a benzoic acid structure modified by the presence of an amino group and a pyrimidine derivative, making it significant in various scientific applications, particularly in medicinal chemistry.
This compound is synthesized through specific chemical reactions involving precursor materials such as benzoic acid derivatives and pyrimidine derivatives. The exact sources for these precursors can vary based on the synthetic route chosen.
3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid is classified as follows:
The synthesis of 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid typically involves multi-step organic reactions. Common methods include:
The synthesis may begin with 2-methylpyrimidine derivatives, which undergo nucleophilic substitution or coupling reactions with benzoic acid derivatives. Acidic or basic conditions may be employed to facilitate these transformations, depending on the reactivity of the starting materials.
The molecular structure of 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid consists of a benzoic acid moiety attached to a pyrimidine ring via an amino linkage.
Key structural data includes:
3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid can participate in various chemical reactions, including:
The reactivity is influenced by the functional groups present in the molecule, particularly the carboxylic acid and amino groups, which can engage in hydrogen bonding and coordination with metal catalysts during reactions.
The mechanism of action for 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid primarily involves its role as a pharmacophore in drug design, particularly targeting specific enzymes or receptors in biological systems.
Research indicates that compounds similar to this one can inhibit certain kinases involved in cancer pathways, thereby demonstrating potential as therapeutic agents.
Key physical properties include:
Relevant chemical properties include:
3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid has several applications in scientific research:
This compound's unique structure and properties make it a valuable asset in both academic research and pharmaceutical development, contributing to advancements in targeted therapies for various diseases.
The molecular architecture of 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid exemplifies a rational hybrid design strategy that merges two pharmacologically significant heterocyclic systems:
This intentional hybridization creates a multifunctional scaffold capable of simultaneous interactions with multiple biological targets—a design principle validated in numerous clinically successful drugs. The molecule’s planar conformation facilitates intercalation into nucleic acid structures, while its amphoteric nature (acidic carboxylic acid and basic pyrimidine nitrogen atoms) permits ionization across physiological pH ranges, influencing membrane permeability and subcellular targeting [1]. Computational analyses predict significant three-dimensional complementarity between this hybrid scaffold and the binding pockets of:
The structural diversity of this scaffold permits extensive derivatization at multiple sites: the benzoic acid carboxyl group, the pyrimidine C-4 position, and the amino functionality, enabling medicinal chemists to fine-tune physicochemical properties and target selectivity [1] [5].
The development of 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid is rooted in the century-long exploration of aminobenzoic acid derivatives as therapeutic agents:
Table 1: Historical Milestones in Aminobenzoic Acid Derivative Development
Time Period | Key Development | Therapeutic Impact |
---|---|---|
1930s | Discovery of PABA as essential bacterial growth factor | Established foundation for anti-infective targeting |
1935-1945 | Sulfanilamide development (first PABA-mimicking antibacterial) | Revolutionized infectious disease treatment |
1940s | Aminopterin/methotrexate (PABA-containing antifolates) | Introduced anticancer chemotherapeutics |
1950s-1970s | PABA-ester local anesthetics (procaine, benzocaine) | Advanced surgical and procedural medicine |
1980s-Present | Hybrid PABA derivatives with heterocyclic systems | Targeted multi-drug resistant pathogens and complex malignancies |
The seminal discovery that sulfonamides act as competitive antagonists of PABA in bacterial folate biosynthesis (1930s) established the paradigm of antimetabolite therapy. This mechanistic insight directly enabled the development of methotrexate—a PABA-containing dihydrofolate reductase inhibitor that remains a cornerstone anticancer agent. The structural core of methotrexate integrates PABA linked to a pteridine ring and glutamic acid, demonstrating early hybridization principles that inspired contemporary scaffolds like 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid [1] [7].
The evolution continued with non-antifolate applications, including PABA-derived:
Modern developments focus on strategic hybridization, exemplified by 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid, which replaces the traditional para-amino group with a meta-orientation and incorporates a complementary pyrimidine heterocycle. This evolution reflects a shift from simple analog design toward complex multifunctional architectures targeting polygenic diseases and resistance mechanisms [1] [5].
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6